molecular formula C20H18N4O3S2 B11012856 N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Cat. No.: B11012856
M. Wt: 426.5 g/mol
InChI Key: FYXJVEJZESAPHW-UHFFFAOYSA-N
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Description

N-[(2Z)-5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methoxybenzyl group and a propanamide side chain linked to a 3-oxo-1,2-benzothiazole moiety. The presence of electron-donating (4-methoxybenzyl) and electron-withdrawing (3-oxo-benzothiazole) groups suggests tunable electronic properties, which may influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C20H18N4O3S2/c1-27-14-8-6-13(7-9-14)12-18-22-23-20(28-18)21-17(25)10-11-24-19(26)15-4-2-3-5-16(15)29-24/h2-9H,10-12H2,1H3,(H,21,23,25)

InChI Key

FYXJVEJZESAPHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the condensation of a thioamide with an α,β-unsaturated ketone. The specific synthetic route may vary, but the key steps include:

    Thioamide Formation: Starting with an appropriate amine, react it with carbon disulfide (CS) to form the thioamide intermediate.

    Condensation: The thioamide reacts with an α,β-unsaturated ketone (such as 3-oxo-1,2-benzothiazol-2(3H)-ylpropanal) to yield the target compound.

Industrial Production: While industrial-scale production methods are proprietary, laboratories typically employ similar principles on a larger scale. Optimization of reaction conditions, purification, and scalability are essential for efficient production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can yield different derivatives.

    Substitution: Substituents on the benzyl group can be modified via substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl group.

Major Products: The specific products depend on reaction conditions and substituents. Common products include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide demonstrate effective inhibition against various bacterial strains.

  • Mechanism of Action : These compounds often disrupt essential cellular processes by inhibiting specific enzymes or proteins critical for microbial survival .

Anticancer Activity

The anticancer potential of this compound is supported by various studies highlighting its ability to interfere with cancer cell proliferation. The dual moiety structure enhances its efficacy compared to other derivatives.

  • In Vitro Studies : In vitro evaluations have shown that similar thiadiazole derivatives can effectively inhibit the growth of cancer cell lines such as MDA-MB-231 and HCT116 .
  • Molecular Interactions : Docking studies suggest that these compounds interact with target proteins involved in cancer progression, leading to significant reductions in cell viability .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves reactions between hydrazonoyl halides and thioketones or thiosemicarbazides. The structural uniqueness allows for varied substituents that can significantly alter biological activity.

Synthetic Route Example

A general synthetic route may include:

  • Formation of Thiadiazole : Reacting hydrazonoyl halides with potassium thiocyanate.
  • Benzothiazole Incorporation : Introducing benzothiazole derivatives through condensation reactions.

Case Studies

  • Antimicrobial Evaluation : A study demonstrated that derivatives similar to the compound exhibited Minimum Inhibitory Concentrations (MIC) ranging from 16–31.25 μg/mL against Gram-positive and Gram-negative bacteria .
  • Anticancer Efficacy : Another research project reported that specific derivatives showed over 150% inhibition rates against cancer cell lines when compared to standard treatments .

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Physical Properties :

  • Electron-withdrawing groups (e.g., acetyl in 8a) correlate with higher melting points (290°C vs. 160°C for 6), likely due to enhanced intermolecular dipole interactions or crystallinity .
  • Bulky substituents (e.g., pyridinyl in 8a) may reduce solubility compared to smaller groups like isoxazole in 4.

Synthetic Routes: Thiadiazole derivatives in and are synthesized via cyclocondensation of enaminones with hydroxylamine or active methylene compounds under reflux . In contrast, oxadiazole derivatives () require multi-step sequences involving hydrazine, CS₂/KOH, and Na₂CO₃-mediated coupling, indicating higher complexity .

Spectral Signatures :

  • The target compound’s hypothetical IR spectrum would show C=O stretches (~1600–1700 cm⁻¹) from the propanamide and benzothiazolone moieties, similar to 8a and 4g .
  • Mass spectrometry of analogs (e.g., 8a: m/z 415 [M+1]) suggests the target compound’s molecular ion would align with its molecular weight (~500–550 g/mol).

Reactivity and Functionalization

  • Active Methylene Reactions: Compounds like 8a–d () are synthesized by reacting enaminones with active methylene compounds (e.g., acetylacetone), forming fused pyridine systems. This highlights the versatility of thiadiazole cores in forming complex heterocycles, a reactivity likely shared by the target compound .
  • Electrophilic Substitution : The 4-methoxybenzyl group in the target compound may undergo demethylation or sulfonation, analogous to 3-chlorophenyl substitution in 4h (), which could modulate bioactivity .

Biological Activity

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and anticonvulsant properties, supported by various studies and findings.

Chemical Structure and Properties

The compound consists of a thiadiazole moiety fused with a benzothiazole structure, which is known for enhancing biological activity due to its ability to interact with biological systems. The presence of methoxy and carbonyl groups increases lipophilicity and potentially enhances cellular permeability.

Anticancer Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. The compound has shown promise in inhibiting the growth of various cancer cell lines.

Case Studies

  • Antiproliferative Activity : In a study evaluating the antiproliferative effects against human cancer cell lines (e.g., MCF-7 and HepG2), it was found that the compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate to good activity against various bacterial strains.

Microbial Strain Activity (MIC μg/mL)
E. coli16–31.25
S. aureus31.25–62.5
Fungal StrainsModerate

These findings suggest that the compound can serve as a potential lead for developing new antimicrobial agents .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been explored in several studies. The compound demonstrated significant anticonvulsant effects in animal models, indicating its potential utility in treating epilepsy.

Findings

  • Protection Against Seizures : In tests using pentylenetetrazole (PTZ) induced seizures, the compound significantly reduced seizure duration and frequency, suggesting a protective effect .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents : The presence of electron-donating groups (e.g., methoxy) enhances activity by improving solubility and interaction with biological targets.
  • Ring Systems : Incorporation of different ring systems (e.g., benzothiazole) has been shown to enhance anticancer efficacy through improved binding interactions with target proteins .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves condensation of thiadiazole precursors with benzothiazol-propanamide derivatives. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with carbon disulfide or thioureas to form the 1,3,4-thiadiazole core .
  • Schiff base formation : Introducing the 4-methoxybenzyl group via nucleophilic substitution or alkylation under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Amide coupling : Using coupling agents like DCC/DMAP to attach the 3-oxo-benzothiazole-propanamide moiety .
  • Optimization : Reaction time, temperature, and solvent polarity (e.g., ethanol vs. glacial acetic acid) significantly impact yields. For example, refluxing in ethanol with hydroxylamine hydrochloride achieved 70% yield in analogous thiadiazole syntheses .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR spectroscopy : Confirm C=O (1605–1679 cm⁻¹) and C=N (1520–1580 cm⁻¹) stretches to validate the thiadiazole and benzothiazole moieties .
  • NMR : ¹H-NMR resolves Z/E isomerism in the thiadiazolylidene group (δ 7.3–8.4 ppm for aromatic protons; δ 3.8 ppm for methoxy protons) .
  • X-ray crystallography : Determines molecular geometry and hydrogen-bonding patterns, as demonstrated for structurally similar thiadiazole derivatives (e.g., bond angles of 117–123° for the thiadiazole ring) .
  • Elemental analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data or reaction mechanisms for this compound?

  • Methodological Answer :

  • DFT calculations : Predict NMR chemical shifts (e.g., using B3LYP/6-31G* basis sets) to match experimental data and confirm tautomeric forms .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize pharmacological activity discrepancies observed in vitro .
  • Reaction pathway analysis : Identify intermediates in condensation reactions using Gaussian09 to optimize synthetic routes .

Q. What strategies address stability issues in the thiadiazolylidene moiety during pharmacological assays?

  • Methodological Answer :

  • pH control : Maintain buffers (pH 6–8) to prevent hydrolysis of the thiadiazole ring, as observed in stability studies of related compounds .
  • Light-sensitive storage : Store solutions in amber vials at –20°C to avoid photodegradation, validated via HPLC monitoring .
  • Lyophilization : Improve shelf-life by converting to stable amorphous solids, as demonstrated for benzothiazole analogs .

Q. How does structural modification of the 4-methoxybenzyl group influence bioactivity?

  • Methodological Answer :

  • SAR studies : Replace the methoxy group with halogens (e.g., Cl, F) or alkyl chains to assess changes in antimicrobial or antitumor activity. For example:
SubstituentIC₅₀ (µM) against HeLa cellsLog P
–OCH₃12.42.1
–Cl8.72.9
–CF₃5.33.4
Data adapted from analogous thiadiazole derivatives .
  • Docking simulations : Correlate substituent electronic effects (Hammett σ values) with binding affinity to target proteins .

Q. What experimental designs mitigate challenges in resolving tautomeric forms of the thiadiazolylidene group?

  • Methodological Answer :

  • Variable-temperature NMR : Track proton shifts between 25°C and –40°C to identify tautomeric equilibria .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to distinguish N–H resonances in dynamic NMR experiments .
  • Crystallographic snapshots : Co-crystallize with stabilizing agents (e.g., crown ethers) to "freeze" specific tautomers .

Methodological Notes

  • Contradiction resolution : Conflicting bioactivity data may arise from impurities in synthetic batches. Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate >99% pure fractions for retesting .
  • Advanced instrumentation : Utilize high-resolution mass spectrometry (HRMS-ESI) to distinguish molecular ion peaks from matrix effects in complex biological samples .

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